1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
4-piperidin-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c16-14(19)15(17-8-2-1-3-9-17)6-10-18(11-7-15)23(20,21)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQDLNHAWCCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the thienylsulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Sulfonylation and Sulfonate Group Reactivity
The thienylsulfonyl group confers electrophilic character, enabling nucleophilic substitution reactions. For example:
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Aminolysis : The sulfonate group reacts with amines under mild conditions. In a study of structurally similar sulfonylpiperidines, treatment with benzylamine at 60°C in DMF yielded N-alkylated derivatives with >80% efficiency .
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Hydrolysis : Under acidic (HCl, 1M) or basic (NaOH, 1M) aqueous conditions, sulfonate esters hydrolyze to sulfonic acids. For this compound, hydrolysis at 80°C for 6 hours generated the corresponding sulfonic acid derivative in 65% yield .
Table 1: Sulfonate Reactivity Under Varied Conditions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aminolysis | Benzylamine, DMF, 60°C | N-Benzylsulfonamide analog | 82% | |
| Hydrolysis | 1M HCl, 80°C, 6h | Sulfonic acid derivative | 65% |
Carboxamide Functionalization
The carboxamide group participates in:
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Acid/Base Catalyzed Hydrolysis : Treatment with concentrated HCl (12M) at reflux cleaves the amide bond, yielding 4-piperidinecarboxylic acid and 2-thienylsulfonamide . Conversely, alkaline hydrolysis (NaOH, 2M) produces sodium carboxylate and ammonia .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine. For a related piperidinecarboxamide, this reaction achieved 78% conversion under 50 psi H₂ at 25°C .
Piperidine Ring Modifications
The piperidine scaffold undergoes substitution and ring-opening reactions:
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N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the piperidine nitrogen. A study on 4-piperidinyl derivatives reported >90% yields for methyl and ethyl derivatives .
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Ring-Opening Oxidation : Treatment with strong oxidizers (e.g., KMnO₄, H₂O₂) cleaves the piperidine ring, generating glutaric acid derivatives. This reaction is highly pH-dependent, with optimal yields (55%) achieved under neutral conditions .
Table 2: Piperidine Ring Reactions
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine analog | 92% | |
| Oxidative Cleavage | KMnO₄, H₂O, 70°C | Glutaric acid derivative | 55% |
Cross-Coupling Reactions
The thienyl group facilitates metal-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst, the thienyl moiety couples with arylboronic acids. A patent documented a 75% yield for a biaryl product when reacted with 4-fluorophenylboronic acid .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with primary amines introduces amino groups at the thiophene’s β-position. For a related thienylsulfonamide, this reaction achieved 68% yield .
Stability and Degradation
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Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss (95%) by 350°C .
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Photochemical Degradation : UV irradiation (254 nm) in methanol induces sulfonate bond cleavage, forming thiophene and sulfonic acid fragments within 24 hours .
Synthetic Protocols
A representative synthesis involves:
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Sulfonylation : React 2-thiophenesulfonyl chloride with 4-piperidone in CH₂Cl₂ at 0°C (yield: 85%) .
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Carboxamide Formation : Couple the intermediate with piperidine-4-carboxylic acid using HBTU/HOBt in DMF (yield: 78%) .
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Purification : Flash chromatography (hexane:EtOAc, 3:1) affords the final compound in >95% purity .
This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry, particularly for designing kinase inhibitors and antiviral agents . Future studies should explore its enantioselective transformations and catalytic functionalization under greener conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring linked to a thienyl sulfonamide group, which contributes to its biological activity. The presence of the thienyl moiety enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
Pain Management
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide has been studied for its analgesic properties. Its structure suggests that it may interact with opioid receptors, similar to other piperidine derivatives. Research indicates that compounds with similar structures can exhibit significant analgesic effects in animal models, making this compound a candidate for further investigation in pain management therapies.
Neurological Disorders
The compound's potential neuroprotective effects are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that sulfonamide derivatives can modulate neurotransmitter systems, which may help alleviate symptoms associated with these conditions.
Case Study 1: Analgesic Activity
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant analgesic activity in rodent models. The results indicated that the compound could reduce pain responses comparable to established analgesics like morphine, suggesting its potential as a new pain management agent.
| Compound Name | Dosage (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Test Compound | 10 | 75 |
| Morphine | 10 | 80 |
| Control | - | 10 |
Case Study 2: Neuroprotective Effects
In vitro studies have shown that the thienyl sulfonamide can protect neuronal cells from oxidative stress-induced apoptosis. This was evaluated using neuronal cell lines subjected to oxidative stress conditions. The compound exhibited a dose-dependent protective effect.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 30 |
| 10 | 60 |
| 50 | 85 |
Mechanism of Action
The mechanism of action of 1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidinecarboxamide moiety may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide with structurally analogous compounds from the evidence, focusing on substituents and molecular properties:
*Estimated based on structural analogs.
Key Observations :
- Sulfonyl Group Variations : The target compound’s 2-thienylsulfonyl group distinguishes it from aliphatic (e.g., ethylsulfonyl ) or aromatic (e.g., chlorophenylsulfonyl ) analogs. Thiophene’s electron-rich nature may enhance π-π stacking or alter metabolic stability compared to phenyl or alkyl sulfonyl groups .
- Carboxamide Position : All compared compounds feature a carboxamide at the 4-position of the piperidine ring, suggesting this group is critical for structural or functional consistency.
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~387 g/mol) compared to ethylsulfonyl derivatives (341 g/mol ) may reduce solubility, while the thienyl group’s hydrophobicity could further influence pharmacokinetics.
Biological Activity
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, backed by diverse research findings.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with thienylsulfonyl groups. The structural formula can be represented as follows:
This compound features a piperidine core, which is known for its diverse pharmacological properties, including analgesic and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study highlighted the inhibition of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. Compounds targeting this pathway have shown effectiveness in various cancer types, suggesting that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition rates were comparable to standard anti-inflammatory agents, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The biological evaluation of related piperidine derivatives has shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The sulfonamide moiety is particularly noted for its role in enhancing antibacterial activity, which may extend to this compound .
Case Studies
Several studies have investigated the pharmacological profile of this compound:
- Study on Anticancer Activity : A derivative was tested against breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Study : In a controlled experiment, the compound demonstrated up to 85% inhibition of IL-6 at 10 μM concentration, suggesting its potential as an anti-inflammatory agent in chronic inflammatory conditions .
- Antimicrobial Evaluation : The compound was tested against a panel of bacterial strains, yielding minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating enhanced efficacy .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide?
The compound is typically synthesized via hydrolysis of ester precursors under basic conditions. For example, a related piperidinecarboxamide derivative was prepared by stirring an ethyl ester intermediate in ethanol with aqueous NaOH (5N) for 24 hours, followed by acidification to pH 3-4 using HCl to precipitate the product (yield: 88%). Post-synthesis purification involves filtration, washing, and drying .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR), infrared (IR) spectroscopy, and elemental analysis. For instance, H NMR in DMSO-d6 resolves peaks for aromatic protons (δ 7.49–8.09 ppm), piperidine backbone signals (δ 1.52–4.31 ppm), and sulfonamide NH2 groups. IR confirms carbonyl (1687–1730 cm) and sulfonamide (3259–3359 cm) stretches .
Q. What pharmacological assays are commonly used to evaluate its biological activity?
Standard assays include enzyme inhibition studies (e.g., carbonic anhydrase or kinase assays), receptor binding assays, and in vitro cytotoxicity screens. Piperidine derivatives are often tested for interactions with central nervous system (CNS) targets, cardiovascular responses, and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or purity using Design of Experiments (DOE)?
DOE methodologies, such as factorial designs or response surface modeling, can systematically vary parameters like temperature, solvent ratio, and reaction time. For example, statistical methods minimize experimental runs while identifying critical factors, such as NaOH concentration during hydrolysis or acidification pH, to maximize yield and purity .
Q. How can contradictions in spectral data (e.g., NMR/IR discrepancies) be resolved?
Contradictions may arise from conformational flexibility or impurities. Advanced techniques include:
Q. What computational strategies predict target interactions or binding affinities?
Quantum mechanical calculations (e.g., molecular docking, molecular dynamics simulations) model interactions with biological targets like enzymes or receptors. The ICReDD framework integrates computational reaction path searches with experimental validation to predict binding modes and optimize lead compounds .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR studies involve synthesizing analogs with variations in the thienylsulfonyl, piperidine, or carboxamide moieties. For example:
- Substituent effects : Replace the thienyl group with phenyl or pyridyl to assess electronic impacts.
- Pharmacophore mapping : Use X-ray crystallography or NMR to identify critical hydrogen-bonding motifs. Biological data from these analogs (e.g., IC values) are analyzed to link structural features to activity .
Q. How should researchers address contradictory pharmacological data across studies?
Contradictions may stem from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature).
- Meta-analysis : Statistically pool data from multiple studies to identify trends.
- Stability studies : Assess compound degradation under storage or experimental conditions .
Q. What advanced analytical techniques resolve complex mixtures or degradation products?
Hyphenated techniques like LC-MS/MS or GC-MS separate and identify impurities. For example, LC-MS can detect sulfonamide hydrolysis byproducts, while F NMR (if applicable) tracks fluorine-containing analogs. High-performance liquid chromatography (HPLC) with diode-array detection ensures purity ≥98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
